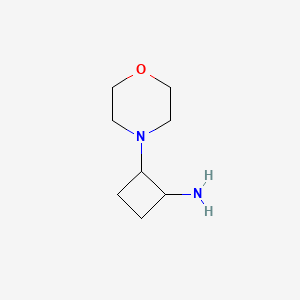

2-Morpholinocyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-1-2-8(7)10-3-5-11-6-4-10/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEFCXBJCDUBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Morpholinocyclobutan 1 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Cyclobutane-Amine Systems

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For a molecule like 2-Morpholinocyclobutan-1-amine, several strategic disconnections can be envisioned.

The most intuitive disconnections are at the carbon-nitrogen (C-N) bonds.

Disconnection of the C1-Amine Bond: A primary disconnection of the bond between the cyclobutane (B1203170) ring and the primary amine suggests a precursor such as 2-morpholinocyclobutan-1-one. The forward reaction, or synthesis, would then involve a reductive amination step, introducing the amino group onto the ketone.

Disconnection of the C2-Morpholine Bond: Alternatively, disconnecting the morpholine (B109124) moiety leads to a 2-halocyclobutan-1-amine or a similar precursor with a suitable leaving group at the C2 position. The synthesis would involve a nucleophilic substitution reaction with morpholine.

Simultaneous C-N Disconnections: A more convergent approach might involve disconnecting both C-N bonds, leading back to a 1,2-difunctionalized cyclobutane (e.g., 1,2-dihalocyclobutane) and the respective amine nucleophiles.

A more fundamental strategy involves the disconnection of the cyclobutane ring itself.

[2+2] Cycloaddition: The most common and powerful method for forming four-membered rings is the [2+2] cycloaddition. This approach disconnects the cyclobutane into two, two-carbon components. For this target, a plausible disconnection would be between an enamine derived from morpholine and an appropriate ketene (B1206846) or alkene, which would construct the substituted cyclobutanone (B123998) intermediate in a single step.

These primary disconnections form the basis for designing either linear or convergent synthetic routes, with the choice often depending on the desired stereochemistry and the availability of starting materials.

Enantioselective Synthesis of Chiral this compound Isomers

The presence of two stereocenters (at C1 and C2) in this compound means that it can exist as four possible stereoisomers. The synthesis of single, enantiomerically pure isomers is crucial for pharmaceutical applications and requires advanced asymmetric methodologies.

Asymmetric Catalysis Approaches for Cyclobutane Ring Formation

The stereochemistry of the final product can be established during the formation of the cyclobutane ring itself. Asymmetric [2+2] cycloadditions are a primary tool for achieving this. nih.govchemistryviews.org These reactions often employ chiral catalysts that create a chiral environment, influencing the facial selectivity of the cycloaddition and leading to an excess of one enantiomer.

Visible-light-induced photocycloadditions have emerged as a powerful method. chemistryviews.org For instance, cascade reactions involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can produce highly enantioenriched cyclobutane derivatives. chemistryviews.org Another strategy involves the use of earth-abundant metal catalysts, such as cobalt, in combination with chiral ligands to catalyze the [2+2] cycloaddition of alkenes and alkynes, yielding a diverse range of chiral cyclobutenes that are precursors to saturated cyclobutanes. nih.gov

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |

| Cobalt / Chiral Ligand | Alkyne + Alkenyl Derivative | Chiral Cyclobutene | 86–97% |

| [Ir(cod)Cl]₂ / Chiral Ligand | Cinnamyl Alcohol + Allyl Acetate | Oxa- nih.govbohrium.com-bicyclic heptane | Excellent |

| Chiral Brønsted Acid | Bicyclo[1.1.0]butane (BCB) | Chiral Cyclobutene | High |

This table presents representative data for asymmetric cyclobutane/cyclobutene synthesis to illustrate the effectiveness of different catalytic systems.

Diastereoselective and Enantioselective Amination Reactions

If a racemic or prochiral cyclobutanone intermediate is prepared, the stereochemistry can be introduced during the amination step.

Diastereoselective Amination: If one stereocenter is already present in the cyclobutane precursor, the introduction of the second functional group can be directed by the existing stereocenter. For example, the reduction of a chiral 2-morpholinocyclobutanone oxime could proceed with high diastereoselectivity due to steric hindrance, favoring the approach of the reducing agent from the less hindered face.

Enantioselective Amination: The desymmetrization of prochiral cyclobutanones is an elegant strategy. nih.gov This involves using a chiral catalyst or reagent to selectively transform one of two identical functional groups, thereby creating a chiral molecule. For instance, an enantioselective aldol (B89426) reaction on a 3-substituted cyclobutanone, catalyzed by a chiral proline derivative, can set the stereochemistry for subsequent functionalization. mdpi.com Similarly, enzymatic reactions, such as asymmetric Baeyer-Villiger oxidations, can convert prochiral cyclobutanones into chiral lactones, which can then be converted to the desired amine. nih.gov

Convergent and Divergent Synthetic Routes

The efficient construction of this compound and its analogs can be achieved through both convergent and divergent strategies, which rely on the robust preparation of key intermediates.

Preparation of Substituted Cyclobutanones as Key Intermediates

Substituted cyclobutanones are versatile intermediates in the synthesis of complex cyclobutane derivatives. nih.govresearchgate.net Their preparation can be achieved through several reliable methods:

[2+2] Cycloadditions: The reaction of ketenes with alkenes is a classic and effective method for synthesizing cyclobutanones. nih.gov The stereoselectivity of these reactions can often be controlled by the geometry of the alkene.

Ring Expansion Reactions: Ring expansion of cyclopropanone (B1606653) surrogates or cyclopropylcarbinols provides another powerful route. researchgate.netnih.gov For example, treatment of cyclopropanone surrogates with sulfur ylides can lead to enantioenriched 2,3-disubstituted cyclobutanones with high stereospecificity. nih.gov

Intramolecular Cyclization: The cyclization of functionalized linear precursors, such as the SNi' ring closure of specific allylic methanesulfonates, can yield substituted vinylcyclobutanones. acs.org

| Synthetic Method | Precursors | Key Features |

| [2+2] Cycloaddition | Ketene + Alkene | Direct formation of the four-membered ring. |

| Ring Expansion | Cyclopropanone + Sulfur Ylide | Stereospecific, access to enantioenriched products. nih.gov |

| Meinwald Rearrangement | Oxaspiropentane | Acid-catalyzed rearrangement to cyclobutanone. nih.gov |

| Intramolecular Cyclization | Allylic Mesylate | Stereoselective SNi' ring closure. acs.org |

This table summarizes common synthetic routes to substituted cyclobutanones, which are pivotal intermediates.

Introduction of the Morpholine Ring System

The morpholine moiety is a privileged structure in medicinal chemistry, often improving the physicochemical and pharmacokinetic properties of a molecule. nih.gov Its introduction into the cyclobutane scaffold can be accomplished at various stages of the synthesis.

A common method is through nucleophilic substitution, where morpholine acts as a nucleophile, displacing a leaving group (e.g., a halide or tosylate) on the cyclobutane ring. Another powerful technique is reductive amination. This involves the reaction of a cyclobutanone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the C-N bond.

Modern methods for morpholine synthesis can also be adapted. organic-chemistry.orgresearchgate.net For example, a cyclobutane precursor bearing a vicinal amino alcohol could be cyclized with reagents like ethylene (B1197577) sulfate (B86663) to form the morpholine ring directly on the scaffold. organic-chemistry.org A palladium-catalyzed C-H/N-H cross-coupling could also be envisioned for directly attaching morpholine to a C-H bond on the cyclobutane ring, representing a highly atom-economical approach. researchgate.net

| Reagent | Substrate | Reaction Type |

| Morpholine | 2-Halocyclobutanone | Nucleophilic Substitution |

| Morpholine + Reducing Agent | Cyclobutanone | Reductive Amination |

| Ethylene Sulfate | 2-Aminocyclobutanol | Ring Formation |

This table outlines key methods for introducing the morpholine ring onto a cyclobutane core.

Amine Installation Strategies (e.g., reductive amination, nitrile reduction)

The introduction of the primary amine group onto the cyclobutane scaffold is a critical step in the synthesis of this compound. Two prominent strategies for this transformation are reductive amination of a ketone precursor and the reduction of a nitrile intermediate.

Reductive Amination

Reductive amination is a widely utilized method for forming carbon-nitrogen bonds. sigmaaldrich.com This process typically involves the reaction of a carbonyl compound, in this case, 2-morpholinocyclobutan-1-one, with an amine source, followed by reduction of the intermediate imine. sigmaaldrich.com For the synthesis of a primary amine, ammonia (B1221849) is the required nitrogen source. The reaction can be performed in a one-pot procedure where the ketone, ammonia, and a reducing agent are combined. organic-chemistry.org

The choice of reducing agent is crucial to selectively reduce the imine intermediate without affecting the initial ketone. Common reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). sigmaaldrich.com Catalytic hydrogenation, using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel, is also an effective method. youtube.commdpi.com For instance, partially reduced Ru/ZrO2 has been shown to be an efficient catalyst for the reductive amination of various aldehydes and ketones in aqueous ammonia, yielding primary amines in good to excellent yields. nih.gov This bifunctional catalyst utilizes RuO2 as an acidic promoter to activate the carbonyl group and metallic Ru for the subsequent imine hydrogenation. nih.gov

Nitrile Reduction

An alternative pathway to the target primary amine is through the reduction of a nitrile precursor, 2-morpholinocyclobutane-1-carbonitrile. The reduction of nitriles is a fundamental transformation that provides a direct route to primary amines. wikipedia.org A variety of reducing agents can accomplish this conversion. organic-chemistry.org

Powerful hydride reagents such as lithium aluminum hydride (LiAlH4) are highly effective for reducing nitriles to amines. commonorganicchemistry.com Other borane-based reagents, like borane-tetrahydrofuran (B86392) complex (BH3-THF) or borane-dimethyl sulfide (B99878) complex (BH3-SMe2), also serve as efficient options. commonorganicchemistry.com Catalytic hydrogenation is another robust method, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.orgcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Table 1: Comparison of Amine Installation Strategies

| Feature | Reductive Amination | Nitrile Reduction |

|---|---|---|

| Precursor | 2-Morpholinocyclobutan-1-one | 2-Morpholinocyclobutane-1-carbonitrile |

| Key Intermediate | Imine | N/A |

| Common Reagents | NaBH3CN, Na(OAc)3BH, H2/Pd/C, H2/Raney Ni, Ru/ZrO2 sigmaaldrich.comnih.gov | LiAlH4, BH3-THF, H2/Raney Ni wikipedia.orgcommonorganicchemistry.com |

| Advantages | Often a one-pot reaction; uses readily available ketone precursors. | Direct conversion to primary amine; avoids imine intermediate. |

| Potential Issues | Potential for over-alkylation to form secondary/tertiary amines; requires careful control of reducing agent. organic-chemistry.org | Nitrile precursors may be less accessible; powerful reducing agents can have limited functional group tolerance. organic-chemistry.org |

Derivatization Strategies for Structural Modification

Once this compound has been synthesized, its structure can be further modified to explore structure-activity relationships for various applications. Derivatization can be targeted at the primary amine, the morpholine ring, or by exploring how different substituents impact the synthesis itself.

The primary amine of this compound is a versatile functional handle for a wide range of derivatization reactions. iu.edu Acylation and alkylation are two of the most common modifications.

Acylation: This reaction involves replacing a hydrogen atom on the amine with an acyl group (R-C=O), forming an amide. researchgate.net This is typically achieved by reacting the amine with acylating reagents such as acyl chlorides or acid anhydrides in the presence of a base. iu.edu This derivatization can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Alkylation: Alkylation introduces an alkyl group onto the amine nitrogen. This can be accomplished using alkyl halides or through reductive amination with an aldehyde or ketone. nih.gov For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride can yield secondary or tertiary amines. sigmaaldrich.com The Eschweiler-Clarke reaction provides a specific method for methylation by using formaldehyde (B43269) as the carbonyl source and formic acid as the reductant. youtube.com

Table 2: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Secondary Amide |

| Benzoyl Chloride | Secondary Amide | |

| Acetic Anhydride | Secondary Amide | |

| Alkylation | Methyl Iodide | Secondary/Tertiary/Quaternary Amine |

| Benzyl Bromide | Secondary/Tertiary Amine | |

| Reductive Alkylation | Formaldehyde / Formic Acid | Tertiary Amine (Dimethylated) |

| Acetone / NaBH3CN | Secondary Amine (Isopropyl) |

The morpholine ring is a common feature in bioactive molecules, valued for its ability to improve pharmacokinetic properties. semanticscholar.orgnih.gov Modifying this part of the this compound structure can significantly impact its biological activity and physicochemical properties.

The efficiency of the synthetic routes to this compound and its derivatives can be influenced by the presence of substituents on the cyclobutane core. The spatial arrangement of substituents is relatively fixed due to the rigidity of the cyclobutane ring, which can lead to significant steric and electronic effects. nih.gov

Table 3: Potential Substituent Effects on Synthesis

| Substituent Position (relative to amine) | Type of Substituent | Potential Effect on Synthesis | Rationale |

|---|---|---|---|

| C3 | Bulky Alkyl Group | Decreased reaction rate | Steric hindrance at the C1 reaction center. nih.gov |

| C3 | Electron-Withdrawing Group (e.g., -CF3) | Increased reactivity of ketone precursor | Inductive effect makes the carbonyl carbon more electrophilic. |

| C4 | Phenyl Group | May influence stereoselectivity | Can direct incoming reagents to the trans position through steric blocking. |

| Morpholine Ring | Bridged Ethylene Group | May require modified reaction conditions | Increased rigidity and steric bulk of the entire molecule. nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural determination of organic molecules in solution. For 2-Morpholinocyclobutan-1-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and spatial relationships between atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for unraveling the complex spin systems present in this compound. youtube.comwalisongo.ac.idsdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is crucial for identifying proton-proton coupling networks. It would reveal the correlations between the protons on the cyclobutane (B1203170) ring, as well as the protons within the morpholine (B109124) ring. For instance, the proton at the C1 position bearing the amine group would show a correlation to the adjacent protons on the cyclobutane ring at C2 and C4. Similarly, the protons of the two CH₂ groups in the morpholine ring would exhibit correlations to each other. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu This technique is essential for assigning the carbon signals based on their attached protons. For this compound, this would allow for the unambiguous assignment of the carbons in both the cyclobutane and morpholine rings. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, which would be particularly useful in analyzing the cyclobutane and morpholine methylene (B1212753) groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.educolumbia.edu This is vital for piecing together the molecular skeleton. For example, HMBC would show correlations between the protons of the morpholine ring and the C2 carbon of the cyclobutane ring, confirming the point of attachment. It would also reveal correlations between the amine proton and the carbons of the cyclobutane ring (C1, C2, and C4), and between the cyclobutane protons and the carbons of the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is key for determining the stereochemistry of the molecule by identifying protons that are close in space. researchgate.net For this compound, which can exist as cis and trans isomers, NOESY is critical for assigning the relative stereochemistry of the substituents on the cyclobutane ring. For the cis isomer, NOESY correlations would be expected between the proton at C1 and the protons of the morpholine substituent at C2. In contrast, for the trans isomer, such correlations would be absent or significantly weaker.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Cyclobutane-C1-H | ~3.0-3.5 | ~50-60 |

| Cyclobutane-C2-H | ~2.5-3.0 | ~65-75 |

| Cyclobutane-CH₂ | ~1.8-2.5 | ~20-30 |

| Morpholine-CH₂-N | ~2.4-2.8 | ~50-55 |

| Morpholine-CH₂-O | ~3.6-3.9 | ~65-70 |

| Amine-NH₂ | ~1.5-3.0 (broad) | - |

Chiral NMR Derivatization for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. To determine the enantiomeric purity (or enantiomeric excess, ee), chiral NMR spectroscopy is a powerful technique. This typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govsemanticscholar.orgrsc.org For an amine like this compound, a common approach is to react it with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. rsc.org The resulting diastereomers will have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric ratio. Alternatively, chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used to form transient diastereomeric complexes that can also be distinguished by NMR. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₁₆N₂O for this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. preprints.orgresearchgate.netnih.gov For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orguni-saarland.de This could lead to the loss of a propyl radical from the cyclobutane ring or fragmentation within the morpholine ring.

Cleavage of the Cyclobutane Ring: The strained cyclobutane ring is susceptible to fragmentation, which could lead to the loss of ethene (C₂H₄) or other small neutral molecules. docbrown.inforesearchgate.net

Fragmentation of the Morpholine Ring: The morpholine ring can also undergo characteristic fragmentation, often involving the loss of formaldehyde (B43269) (CH₂O) or other small fragments. researchgate.netmdpi.com

A table summarizing the predicted major fragment ions in the MS/MS spectrum of protonated this compound ([M+H]⁺) is provided below.

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine. |

| [M+H - C₂H₄]⁺ | Loss of ethene from the cyclobutane ring. |

| [M+H - C₄H₈N]⁺ | Cleavage resulting in the morpholine cation. |

| [M+H - C₄H₉NO]⁺ | Loss of the morpholine substituent. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. americanpharmaceuticalreview.comup.ac.zaresearchgate.netlabmanager.com These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, typically as two bands for a primary amine. The C-H stretching vibrations of the cyclobutane and morpholine rings would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region, and the C-O-C stretching of the morpholine ether linkage would be a prominent band around 1100 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. While the N-H and O-H stretches are often weak in Raman, the C-H and C-C stretching vibrations of the aliphatic rings would be strong. The symmetric breathing vibration of the cyclobutane ring would also be a characteristic Raman band.

A table of expected vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) | Weak |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong |

| Ether | C-O-C Stretch | 1100-1150 (strong) | Moderate |

| Amine | C-N Stretch | 1000-1200 | Moderate |

| Cyclobutane | Ring Breathing | Weak | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

For this compound, obtaining a high-quality single crystal is the first and often most challenging step. nih.gov Once a suitable crystal is grown, X-ray diffraction analysis would reveal critical structural details. It is well-established that the morpholine ring typically adopts a stable chair conformation in the solid state. nih.govresearchgate.net This conformation would be expected for the morpholine moiety in the target compound. The analysis would also define the puckering of the cyclobutane ring and the relative orientation of the morpholino and amino substituents.

The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds involving the amine group and the oxygen and nitrogen atoms of the morpholine ring. mdpi.comjyu.fi These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Table 1: Hypothetical Crystallographic Data for (1R,2S)-2-Morpholinocyclobutan-1-amine (Note: This table presents expected parameters for illustrative purposes, as specific experimental data for this compound is not publicly available.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₆N₂O |

| Formula Weight | 156.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.45 |

| b (Å) | 11.20 |

| c (Å) | 9.75 |

| β (°) | 94.5 |

| Volume (ų) | 701.4 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (N-H) | ~0.90 Å |

| Key Bond Length (C-N) | ~1.47 Å |

| Key Bond Angle (C-N-C) | ~112° |

| Morpholine Conformation | Chair |

Chromatographic Techniques for Purification and Purity Assessment in Research

Chromatographic methods are central to the purification of synthesized compounds and the assessment of their purity. For chiral molecules like this compound, specialized techniques are required to handle the separation of stereoisomers and the detection of trace-level impurities.

This compound possesses two chiral centers, leading to the existence of enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. youtube.comyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. youtube.com

The choice of CSP is critical for achieving effective separation. For amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based phases have shown great success. nih.gov The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. nih.gov

For the enantiomeric separation of this compound, a method would be developed by screening various chiral columns and mobile phases. A typical approach might involve a polysaccharide-based column with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution. nih.gov The separated enantiomers are detected, and their relative peak areas are used to determine the enantiomeric excess (ee) of the sample.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound (Note: This table is a representative example of a potential analytical method.)

| Parameter | Description |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Impurity profiling is a critical aspect of drug development and chemical research, aimed at identifying and quantifying impurities in a substance. biomedres.usijpsonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. biomedres.usresearchgate.net This combination allows for the detection, identification, and quantification of impurities, even at trace levels. biomedres.us

In the context of this compound, impurity profiling by LC-MS would be used to identify any by-products from the synthesis, starting materials, or degradation products. lcms.czchromatographyonline.com A reversed-phase HPLC method would first separate the main compound from any impurities. The eluent from the HPLC is then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ions of the impurities and their fragmentation patterns, which are used to elucidate their structures. lcms.cz

Potential impurities could include unreacted starting materials, intermediates, or products from side-reactions. For instance, impurities could arise from the incomplete formation of the cyclobutane ring or over-alkylation of the amine. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity, which is a crucial step in its identification.

Table 3: Potential Impurities in this compound Synthesis and their LC-MS Signatures (Note: This table lists plausible impurities for illustrative purposes.)

| Potential Impurity | Structure Description | Expected [M+H]⁺ (m/z) |

| Morpholine | Starting material | 88.076 |

| Cyclobutanone (B123998) | Starting material or precursor | 71.049 |

| N-(Cyclobutyl)morpholine | By-product from reductive amination | 142.128 |

| 2,2'-Oxybis(N-cyclobutylethylamine) | Dimeric impurity | 241.233 |

| Oxidized this compound | Degradation product (e.g., N-oxide) | 173.123 |

Computational Chemistry and Theoretical Investigations of 2 Morpholinocyclobutan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying systems of moderate size like 2-Morpholinocyclobutan-1-amine.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-311++g(d,p) basis set, the molecular geometry is adjusted to find the minimum energy conformation. mdpi.com For this compound, this process would account for the puckered nature of the cyclobutane (B1203170) ring and the chair conformation of the morpholine (B109124) ring, as well as the relative orientation of the two substituents (amine and morpholine). The calculations can distinguish between cis and trans isomers, predicting their relative stabilities.

Energy Landscapes: A molecule can exist in several stable or metastable conformations. DFT calculations can map the potential energy surface, identifying different conformers and the energy barriers for conversion between them. For this compound, key conformational questions include the energetic preference for the bulky morpholine group to be in an axial versus an equatorial position relative to the cyclobutane ring's pucker and the rotational barriers around the C-N bond connecting the two rings. A mechanistic study using DFT could unveil the pathway for processes like ring inversion. acs.org

Illustrative DFT Energy Data for this compound Isomers

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Note |

| trans (equatorial-equatorial) | B3LYP/6-31G(d) | 0.00 | Most stable conformer, minimizes steric hindrance. |

| trans (axial-axial) | B3LYP/6-31G(d) | +4.5 | Higher energy due to steric strain. |

| cis (equatorial-axial) | B3LYP/6-31G(d) | +2.1 | Intermediate stability. |

| cis (axial-equatorial) | B3LYP/6-31G(d) | +2.5 | Slightly less stable due to positioning of the larger group. |

Note: This data is hypothetical and serves to illustrate typical results from DFT calculations. Actual values would require specific computational runs.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amine and morpholine groups, due to their lone pairs of electrons. The LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-C sigma bonds of the strained cyclobutane ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, which are sites for electrophilic attack. Regions of positive potential (electron-poor) would be found around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Illustrative FMO Data and Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | +1.2 | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.0 | Reflects chemical reactivity and stability. |

| Chemical Hardness (η) | 3.5 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.3 | Global electrophilic nature of the molecule. |

Note: This data is hypothetical, based on typical values for similar organic molecules.

Conformational Analysis of the Cyclobutane and Morpholine Rings

While QM methods are highly accurate, they are computationally expensive. For exploring the vast conformational landscape of a flexible molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule. They are much faster than QM methods and are ideal for scanning potential energy surfaces to identify low-energy conformers, which can then be further refined using DFT.

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational behavior. An MD simulation of this compound in a solvent like water would reveal how the molecule explores different shapes, the flexibility of the rings, and the stability of intramolecular interactions. Specifically, it would show the dynamic puckering of the cyclobutane ring and the chair-boat interconversion of the morpholine ring. acs.org

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. scispace.com The morpholine ring typically adopts a stable chair conformation. MD simulations would illustrate the interplay between these two structural motifs.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gove3s-conferences.org Therefore, understanding how this compound might interact with biological targets like enzymes or receptors is of significant interest.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A docking study would place this compound into the active site of a protein and use a scoring function to estimate its binding affinity. researchgate.net Key interactions would likely involve:

Hydrogen bonding: The primary amine (-NH2) group and the morpholine oxygen and nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic interactions: The aliphatic cyclobutane ring can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Molecular Dynamics of Ligand-Target Complexes: Following docking, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the ligand-protein complex in a solvated environment over nanoseconds, researchers can observe the dynamics of the interaction, confirm the persistence of key hydrogen bonds, and calculate a more rigorous binding free energy.

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Details |

| Binding Affinity (Score) | -8.2 kcal/mol | Suggests a potentially favorable binding interaction. |

| Key Interacting Residues | GLU-85, LYS-42, LEU-130 | Residues forming critical contacts in the active site. |

| Hydrogen Bonds | Amine group with GLU-85; Morpholine oxygen with LYS-42 | Crucial for anchoring the ligand in the binding pocket. |

| Hydrophobic Contacts | Cyclobutane ring with LEU-130 | Contributes to the overall binding stability. |

Note: This data is for illustrative purposes only and is not based on actual experimental or computational results for a specific target.

Binding Mode Predictions with Relevant Pharmacological Targets

Given the structural motifs present in this compound, several classes of pharmacological targets could be considered for binding mode prediction studies. The morpholine heterocycle is a common feature in many bioactive compounds, and the primary amine on the cyclobutane ring provides a key interaction point. Potential targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes where related scaffolds have shown activity.

Molecular docking simulations would be the primary tool to predict how this compound might bind to a specific target. This process involves:

Target Preparation: Obtaining the 3D structure of the pharmacological target, typically from a protein database like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: Generating a 3D conformation of this compound. This would involve energy minimization to find a low-energy, stable conformation.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD, Glide), the ligand is flexibly placed into the defined binding site of the receptor. The algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces.

For this compound, the primary amine is likely to act as a hydrogen bond donor and could form a salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the receptor's binding pocket. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. The cyclobutane and morpholine rings also provide a hydrophobic scaffold that can engage in nonpolar interactions with the receptor.

Hypothetical Binding Interactions of this compound

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Asp, Glu, Ser, Thr, Tyr, Asn, Gln |

| Hydrogen Bond Acceptor | Morpholine Nitrogen | Ser, Thr, Tyr, Asn, Gln, Lys, Arg |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Ser, Thr, Tyr, Asn, Gln, Lys, Arg |

| Ionic Interaction | Protonated Primary Amine (-NH3+) | Asp, Glu |

Energetic Contributions to Ligand-Receptor Complex Formation

The formation of a stable ligand-receptor complex is governed by the principles of thermodynamics, specifically the change in Gibbs free energy (ΔG) upon binding. A negative ΔG indicates a spontaneous and favorable binding event. Computational methods can dissect the energetic contributions that drive this process.

The binding free energy is composed of both enthalpic (ΔH) and entropic (-TΔS) components.

Enthalpic Contributions (ΔH): These relate to the changes in bonding and non-bonding interactions. Favorable enthalpic contributions come from the formation of strong hydrogen bonds, ionic bonds, and optimized van der Waals interactions between this compound and its target.

Entropic Contributions (-TΔS): Entropy relates to the degree of disorder. The binding of a ligand to a receptor typically results in a loss of conformational freedom for both molecules, which is entropically unfavorable. However, the release of ordered water molecules from the binding site upon ligand binding (the hydrophobic effect) can provide a significant favorable entropic contribution.

Prediction of Physicochemical Parameters Relevant to Research Design

Predicting the physicochemical properties of this compound is crucial for designing experiments and for understanding its potential as a research tool or therapeutic agent. Several key parameters can be estimated using computational models. Many of these prediction models are based on Quantitative Structure-Property Relationships (QSPR).

Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value Range | Significance in Research Design |

|---|---|---|

| pKa | 9.0 - 10.5 (for the primary amine) | Determines the ionization state at physiological pH, which influences solubility, receptor binding, and membrane permeability. |

| LogP | 1.0 - 2.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |

| Polar Surface Area (PSA) | 38.0 - 42.0 Ų | Correlates with membrane permeability. A lower PSA is generally associated with better cell penetration. |

| Molecular Weight | 156.24 g/mol | Influences diffusion and transport properties. |

| Number of Hydrogen Bond Donors | 1 (from the amine group) | Affects solubility and binding interactions. |

| Number of Hydrogen Bond Acceptors | 2 (from the morpholine N and O) | Affects solubility and binding interactions. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact binding entropy and bioavailability. |

These parameters are essential for designing in vitro and in vivo experiments. For example, the predicted pKa helps in selecting appropriate buffer systems for assays, while the predicted LogP and PSA can guide the design of absorption, distribution, metabolism, and excretion (ADME) studies.

Cheminformatics and Virtual Screening Applications for Analog Design

Cheminformatics and virtual screening are powerful computational strategies for designing analogs of a lead compound like this compound to improve its properties.

Similarity Searching: This involves searching large chemical databases for compounds that are structurally similar to this compound. This can be based on 2D fingerprints (representing the presence or absence of structural fragments) or 3D shape and pharmacophore similarity. The identified analogs can then be acquired or synthesized for testing.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) required for biological activity. Based on a hypothetical binding mode of this compound, a pharmacophore model can be created. This model can then be used as a 3D query to screen virtual libraries for diverse scaffolds that match the key interaction features.

Substructure Searching: This technique allows for the identification of all molecules in a database that contain the 2-morpholinocyclobutane core scaffold. This is useful for exploring the existing chemical space around this particular moiety.

Virtual Library Enumeration and Screening: Based on a synthetic route to this compound, a virtual library of analogs can be generated by systematically varying the substituents on the cyclobutane or morpholine rings. This virtual library can then be screened in silico against a pharmacological target using docking or pharmacophore models to prioritize the most promising candidates for synthesis. For instance, analogs could be designed by adding substituents to the cyclobutane ring to probe for additional binding interactions or to modulate physicochemical properties like lipophilicity.

Through these cheminformatics approaches, the design of analogs of this compound can be guided by computational predictions, thereby accelerating the process of optimizing its biological activity and drug-like properties.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Biological Research Activity

The process of understanding how different functional groups and structural changes impact the biological activity of a lead compound is central to medicinal chemistry. wikipedia.orgmlsu.ac.in For the 2-Morpholinocyclobutan-1-amine scaffold, this involves a systematic approach to modifying its three main components.

The primary amine of this compound is a critical feature, likely serving as a key interaction point with biological targets through hydrogen bonding or the formation of a salt bridge in its protonated state. drugdesign.org Modifications at this position are a primary strategy in analog design. Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine would systematically alter its hydrogen-bond donating capacity and its basicity (pKa), which can profoundly affect target affinity and physicochemical properties.

The cyclobutane (B1203170) ring itself offers a rigid, three-dimensional scaffold that is increasingly utilized in medicinal chemistry to improve properties compared to more traditional, "flat" aromatic rings. nih.gov This sp³-rich core provides defined vectors for substituents, and its application can enhance binding affinity by minimizing the entropic penalty of ligand binding. nih.gov Introducing substituents onto the cyclobutane ring at positions 3 or 4 could probe for additional hydrophobic or steric interactions within a target's binding site. The choice of substituent, from simple alkyl groups to more complex functionalities, would be guided by the desire to improve target engagement and molecular properties.

The morpholine (B109124) moiety is generally incorporated into research compounds to improve physicochemical properties, such as aqueous solubility, and to act as a hydrogen bond acceptor via its oxygen atom. Modifications within this ring or its complete replacement serve as a valuable tool for optimization. For instance, substitution on the morpholine ring could explore additional binding pockets or vector functionalities away from the core scaffold.

The following table illustrates hypothetical SAR trends for analogs of this compound, demonstrating how systematic modifications could influence biological activity.

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Effect on Activity |

| Parent | This compound | - | Baseline |

| Analog A | N-methylation (Secondary Amine) | Alter pKa, reduce H-bond donors | May decrease or increase affinity |

| Analog B | 3,3-dimethyl on cyclobutane | Probe for hydrophobic pocket, gem-dimethyl effect | Potentially increased affinity |

| Analog C | Thiomorpholine (B91149) replacement | Alter H-bonding and lipophilicity | Activity may be maintained or altered |

| Analog D | Piperidine (B6355638) replacement | Remove H-bond acceptor, increase lipophilicity | Likely decreased activity if O is key |

This table is for illustrative purposes to demonstrate common SAR principles and does not represent real experimental data.

Stereochemical Influence on Molecular Recognition and Target Interaction

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with chiral biological macromolecules like proteins and nucleic acids. polyu.edu.hk The this compound structure contains two chiral centers at positions 1 and 2 of the cyclobutane ring, giving rise to stereoisomers.

With two chiral centers, this compound can exist as four distinct stereoisomers: two pairs of enantiomers (cis and trans). These stereoisomers, specifically diastereomers (e.g., the cis vs. the trans isomer), have different spatial arrangements of the amine and morpholino groups and thus distinct shapes. chemistryschool.net Consequently, they will have different physical properties and can interact with a chiral binding site in fundamentally different ways. wikipedia.org It is highly probable that only one of the four isomers (the eutomer) will exhibit the desired biological activity, while the others (distomers) may be less active or inactive. wikipedia.org Therefore, the separation and individual testing of each stereoisomer is a crucial step in the research and development process.

A chiral switch is the development of a single, active enantiomer from a previously used racemic mixture. ontosight.ai This strategy is often employed when one enantiomer is found to be responsible for the desired pharmacological activity, while the other may contribute to side effects or is simply inactive "isomeric ballast". ontosight.ai Pursuing a chiral switch for a lead compound like this compound offers several potential advantages, including improved potency, a better therapeutic index, and a more selective pharmacodynamic profile. researchgate.net The synthesis of enantiopure versions of the most active diastereomer would be a key goal in optimizing the compound for greater research utility.

Lead Optimization and Analog Design for Enhanced Research Utility

An effective optimization campaign would begin by synthesizing a library of analogs based on the strategies outlined in section 5.1. This would involve creating variations at the amine, the cyclobutane ring, and the morpholine moiety to build a comprehensive SAR profile. mdpi.comrsc.org Once the most active diastereomer is identified (as per section 5.2.1), further optimization would focus on enantiopure synthesis of that specific isomer. Subsequent analog design would then concentrate on fine-tuning the most promising substituted scaffold to maximize its desired biological activity and drug-like properties.

The following table illustrates a hypothetical lead optimization cascade.

| Compound ID | Description | Modification | Hypothetical Improvement |

| Lead-01 | Racemic cis-2-Morpholinocyclobutan-1-amine | Initial Hit | Moderate Potency |

| Lead-02 | (1R,2S)-2-Morpholinocyclobutan-1-amine | Chiral Resolution | 2-fold increase in potency (Eutomer) |

| Opt-01 | (1R,2S)-2-(4-Fluoromorpholin)cyclobutan-1-amine | Add fluorine to morpholine | Improved metabolic stability |

| Opt-02 | (1R,2S)-3-Methyl-2-morpholinocyclobutan-1-amine | Add methyl to cyclobutane | 10-fold increase in potency |

| Candidate | (1R,2S)-3-Methyl-2-(4-fluoromorpholin)cyclobutan-1-amine | Combination of optimal changes | High potency and good properties |

This table is for illustrative purposes to demonstrate a potential lead optimization strategy and does not represent real experimental data.

Application of Bioisosteric Replacement Principles

Bioisosteric replacement is a strategy used to modify a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. This is often done to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, one could envision several potential bioisosteric replacements. For instance, the morpholine ring could be replaced with other cyclic amines like piperidine or thiomorpholine to probe the importance of the oxygen atom for activity or solubility. Similarly, the primary amine could be substituted with other functional groups to alter its basicity and hydrogen bonding capacity. However, without any initial biological data, the rationale for such replacements remains purely theoretical.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The individual components of this compound—the cyclobutane, morpholine, and aminocyclobutane moieties—could each be considered as potential fragments. If any of these fragments showed even weak affinity for a target protein in a screening campaign, it could serve as a starting point for the design of larger, more potent molecules. The rigid cyclobutane scaffold, in particular, could be a desirable feature in FBDD as it can help to pre-organize the attached functional groups in a defined spatial orientation.

Exploration of this compound as a Building Block in Combinatorial Chemistry

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity. This compound, with its reactive primary amine, is theoretically a suitable building block for combinatorial library synthesis. The amine could be readily acylated, alkylated, or used in other coupling reactions to attach a wide variety of different chemical groups, thereby generating a diverse library of compounds for high-throughput screening. The unique three-dimensional shape imparted by the cyclobutane ring could lead to novel chemical scaffolds that are underexplored in current compound collections.

Mechanistic Biological and Pharmacological Research in Vitro Studies

Investigation of Molecular Target Interactions (e.g., receptor binding, enzyme inhibition)

This stage of research aims to identify and characterize the specific molecular targets with which a compound interacts. These targets are often proteins, such as receptors or enzymes, that are involved in disease processes.

Ligand-Target Binding Assays

Ligand-target binding assays are designed to measure the affinity and specificity with which a compound (ligand) binds to its molecular target. Radioligand binding assays, for example, use a radioactively labeled compound to compete with the test compound for binding to the target receptor. The results help determine the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values indicate the concentration of the compound required to achieve 50% binding or inhibition.

Enzyme Kinetics and Inhibition Studies

If the molecular target is an enzyme, studies are conducted to understand how the compound affects the enzyme's catalytic activity. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data can reveal whether the compound acts as an inhibitor or an activator of the enzyme. Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme. nih.gov

Cellular Assays for Mechanistic Pathway Elucidation

Cellular assays bridge the gap between molecular interactions and physiological responses. These experiments are conducted using living cells to observe the compound's effect in a more biologically relevant context.

Target Engagement in Cellular Contexts

Target engagement assays confirm that the compound can reach and bind to its intended target within a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) or fluorescence-based methods can be used to quantify the extent to which the compound engages with its target protein inside intact cells.

Signaling Pathway Modulation Studies

Once target engagement is confirmed, researchers investigate the downstream consequences of this interaction. These studies assess how the compound modulates intracellular signaling pathways. For example, if the target is a G-protein coupled receptor, assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov For targets involved in cell growth or apoptosis, researchers might study the activation of specific protein kinases or the expression of relevant genes. nih.gov

Exploration of Bioavailability and Metabolic Stability in vitro (e.g., liver microsome stability, Caco-2 permeability)

Before a compound can be considered for further development, its drug-like properties must be evaluated. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide an early assessment of a compound's potential pharmacokinetic profile.

One of the key challenges is to design chemical compounds that not only exhibit beneficial activity but also possess suitable pharmacokinetic parameters to ensure a favorable duration of action. researchgate.net Favorable metabolic stability is often characterized by a prolonged half-life and enhanced bioavailability. researchgate.net

A common strategy to enhance metabolic stability involves making structural modifications to a drug candidate. researchgate.net For instance, substituting hydrogen atoms with deuterium (B1214612) can be explored to improve metabolic properties due to the greater stability of carbon-deuterium bonds compared to carbon-hydrogen bonds. researchgate.net

In vitro models are essential for evaluating the metabolic stability of new chemical entities. researchgate.net Human liver microsomes are frequently used in these assays to determine a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major players in drug metabolism. nih.gov The rate at which the compound is broken down in these assays provides an estimate of its metabolic half-life. nih.gov

To predict a compound's absorption in the gastrointestinal tract, Caco-2 permeability assays are often employed. Caco-2 cells are a line of human colon cancer cells that, when grown in culture, differentiate to form a monolayer that mimics the intestinal epithelium. By measuring the rate at which a compound crosses this cell monolayer, researchers can estimate its potential for oral absorption.

Impact of Structural Modifications on Metabolic Fate

The metabolic fate of a molecule is significantly influenced by its structure. For 2-Morpholinocyclobutan-1-amine, key structural features that would likely impact its metabolism include the morpholine (B109124) ring, the cyclobutane (B1203170) core, and the primary amine.

Structural modifications to the this compound structure could be hypothesized to alter its metabolic profile. For instance, the introduction of substituents on the morpholine or cyclobutane rings could sterically hinder access by metabolic enzymes, thereby increasing the compound's half-life.

The cyclobutane ring , being a strained four-membered ring, could also be a site for metabolism. While generally more stable than cyclopropane (B1198618) rings, cyclobutanes can undergo enzymatic hydroxylation. The position of hydroxylation would be influenced by the steric and electronic environment of the ring.

The primary amine is a common site for metabolic reactions, including oxidation, deamination, and conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663).

A hypothetical study on the impact of structural modifications might involve synthesizing analogs of this compound with various substituents and incubating them with liver microsomes or hepatocytes to identify the resulting metabolites. This would provide insights into how different structural features influence the metabolic pathways.

Table 1: Potential Metabolic Pathways for this compound Based on its Structural Components

| Structural Moiety | Potential Metabolic Reaction | Mediating Enzymes (Hypothetical) |

| Morpholine Ring | N-oxidation, N-dealkylation, Ring opening | Cytochrome P450 (CYP) enzymes |

| Cyclobutane Ring | Hydroxylation | Cytochrome P450 (CYP) enzymes |

| Primary Amine | Oxidation, Deamination, Glucuronidation, Sulfation | Monoamine oxidases (MAOs), CYP enzymes, Uridine 5'-diphospho-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |

Permeability Across Biological Barriers (conceptual, not clinical)

The ability of a compound to cross biological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system activity, is a critical determinant of its potential therapeutic utility. This permeability is governed by physicochemical properties like lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

For this compound, the morpholine ring, with its oxygen and nitrogen atoms, contributes to its polarity and hydrogen bonding capacity. The primary amine group is also a significant contributor to its polarity. The cyclobutane core is lipophilic.

Conceptually, the permeability of this compound could be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 cell monolayer model. These assays provide an indication of a compound's ability to passively diffuse across a lipid membrane.

Structural modifications would be expected to modulate its permeability. For example, adding lipophilic substituents to the cyclobutane ring would likely increase its logP and potentially enhance its passive permeability. Conversely, adding more polar groups would decrease lipophilicity and likely reduce passive diffusion.

Table 2: Predicted Physicochemical Properties of this compound and Their Influence on Permeability

| Physicochemical Property | Predicted Contribution from Structure | Potential Impact on Permeability |

| Lipophilicity (logP) | Moderate (balance of lipophilic cyclobutane and polar morpholine/amine) | May allow for some passive diffusion |

| Molecular Weight | Relatively low | Favorable for permeability |

| Polar Surface Area (PSA) | Moderate to high (due to morpholine and amine) | May limit passive permeability |

| Hydrogen Bond Donors/Acceptors | Presence of N-H and N/O atoms | Can interact with water, potentially reducing membrane crossing |

Investigation of Selectivity Profiles Against Related Targets

The selectivity of a compound for its intended biological target over other related targets is crucial for minimizing off-target effects. Without specific data on the biological targets of this compound, a discussion on its selectivity remains conceptual.

To investigate its selectivity, one would first need to identify its primary biological target. Once a primary target is known, the compound would be screened against a panel of related receptors, enzymes, or ion channels. For example, if it were found to be an inhibitor of a particular kinase, its selectivity would be assessed by testing its inhibitory activity against a broad panel of other kinases.

The data from such a selectivity panel would be crucial in understanding the compound's potential for specific biological effects. High selectivity is often a desirable characteristic in drug development.

Application in Chemical Biology as a Probe Molecule

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. For this compound to be considered a useful chemical probe, it would need to possess several key attributes: high potency and selectivity for its target, a well-understood mechanism of action, and suitability for use in cellular or in vivo models.

Given the lack of specific biological activity data, its application as a chemical probe is hypothetical. If this compound were found to be a potent and selective modulator of a particular biological target, it could be developed into a valuable tool for researchers.

For example, a fluorescently labeled version of this compound could be synthesized to visualize the localization of its target protein within cells. Alternatively, it could be used to pharmacologically inhibit or activate a specific pathway to study the downstream biological consequences. The development of a chemical probe often involves extensive medicinal chemistry efforts to optimize its properties for research applications.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

For the 2-Morpholinocyclobutan-1-amine core, ML models can be trained on existing data for related morpholine- and cyclobutane-containing compounds to predict Structure-Activity Relationships (SAR). By analyzing how modifications to the scaffold affect biological activity, these models can identify key structural features that enhance potency and selectivity. Techniques like deep learning and neural networks can uncover complex, non-linear SAR patterns that may not be apparent to human researchers. Furthermore, model-agnostic interpretation methods can help chemists understand the rationale behind a model's predictions, guiding more intuitive and effective molecular design.

Table 1: Applications of AI/ML in the Design of this compound Analogs

| AI/ML Application | Description | Potential Impact on Scaffold |

|---|---|---|

| Generative Modeling | Algorithms (e.g., GANs, VAEs) create novel molecular structures de novo. | Rapidly proposes diverse and synthesizable analogs with desired properties. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity from chemical structure. | Accelerates optimization of potency and selectivity by predicting the effects of substitutions. |

| Predictive Analytics | Models forecast ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. | Reduces late-stage failures by prioritizing compounds with favorable drug-like profiles early on. |

| SAR Interpretation | Methods like SHAP (SHapley Additive exPlanations) explain model predictions. | Provides chemists with actionable insights into how specific structural motifs influence activity. |

Development of Novel Synthetic Methodologies for Constrained Amine Scaffolds

The synthesis of constrained amine scaffolds like this compound presents unique challenges, particularly in controlling stereochemistry. Future research will focus on developing more efficient, stereoselective, and modular synthetic routes.

Recent advances in photoredox catalysis offer mild and powerful methods for constructing cyclobutane (B1203170) rings through [2+2] cycloadditions or radical addition-polar cyclization cascades. nih.govnih.gov These techniques allow for the formation of the strained four-membered ring under conditions that tolerate a wide variety of functional groups, which is crucial for building complex analogs. Another emerging area is the use of strain-release methodologies , where highly strained precursors like bicyclo[1.1.0]butanes (BCBs) react with radical species to form functionalized cyclobutanes. chemrxiv.orgrsc.orgopenmedicinalchemistryjournal.com

Furthermore, C-H activation is a powerful strategy for the late-stage functionalization of amine-containing molecules. researchgate.netopenmedicinalchemistryjournal.com Developing C-H activation methods compatible with the this compound scaffold would enable the direct installation of functional groups onto the core structure, bypassing the need for lengthy de novo synthesis of each analog. This approach accelerates the exploration of SAR by allowing for rapid diversification of a common intermediate.

Exploration of Underexplored Biological Targets for this compound Analogs

The unique three-dimensional structure of this compound makes it an attractive scaffold for targeting a range of biological entities. The morpholine (B109124) group is a privileged structure in medicinal chemistry, known to improve properties like solubility and metabolic stability, and is often found in drugs targeting the central nervous system (CNS). nih.govresearchgate.net The conformationally restricted cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its target. nih.gov

Future research will likely explore the potential of analogs in therapeutic areas where such rigid scaffolds are advantageous. One key area is CNS disorders , where the ability to penetrate the blood-brain barrier is crucial. Targets could include enzymes like monoamine oxidase (MAO) or receptors involved in neurodegenerative diseases. nih.gov Another promising field is oncology , where the scaffold could be used to design inhibitors for kinases or other enzymes where precise positioning of pharmacophoric groups is essential for activity. The PI3K-mTOR pathway, a critical regulator of cell growth, has been a successful target for morpholine-containing inhibitors and represents a viable area of exploration. nih.gov The inherent three-dimensionality of the scaffold is also well-suited for disrupting protein-protein interactions, a challenging class of targets in drug discovery.

Advancements in Analytical Techniques for Complex Mixtures Containing the Compound

The synthesis of this compound and its analogs can result in complex mixtures of stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is critical, as they can have vastly different biological activities. Future advancements in analytical chemistry will be crucial for the characterization of these compounds.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), will remain central to the analysis. The development of novel chiral stationary phases will improve the separation of enantiomers. acs.orgthieme-connect.de Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for identifying impurities and degradation products in pharmaceutical process chemistry. europeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise three-dimensional structure and relative stereochemistry of cyclobutane derivatives. researchgate.netresearchgate.net Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can elucidate through-space interactions between protons, helping to confirm the stereochemical arrangement of substituents on the cyclobutane ring. ias.ac.inwordpress.com The use of chiral derivatizing agents in conjunction with NMR can also be a powerful method for determining enantiomeric excess. rsc.org

Table 2: Key Analytical Techniques for this compound Analogs

| Technique | Application | Key Information Provided |

|---|---|---|

| Chiral HPLC/GC | Separation of enantiomers and diastereomers. | Enantiomeric excess (ee), diastereomeric ratio (dr), purity. |

| LC-MS/MS | Identification and quantification of compounds in complex mixtures. | Molecular weight confirmation, impurity profiling, metabolic stability. europeanpharmaceuticalreview.comeschemy.com |

| NMR Spectroscopy | Elucidation of 3D structure and stereochemistry. | Connectivity, relative stereochemistry, conformational analysis. researchgate.netresearchgate.net |

| X-ray Crystallography | Absolute determination of solid-state structure. | Unambiguous assignment of absolute and relative stereochemistry. |

Potential as a Scaffold for Covalent Inhibitors or PROTACs (Proteolysis Targeting Chimeras)

The structural features of this compound lend themselves to two cutting-edge therapeutic modalities: covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The strained cyclobutane ring, particularly in highly activated forms like bicyclo[1.1.0]butanes (BCBs), can act as a "covalent warhead". nih.govresearchgate.net Upon interaction with a nucleophilic residue (e.g., cysteine) in a protein's active site, the ring can open, forming a stable covalent bond. This offers a mechanism for achieving potent and durable target inhibition. Future research could explore the synthesis of this compound analogs designed to leverage this strain-release reactivity for targeted covalent inhibition.

In the realm of PROTACs, the linker connecting the target-binding and E3 ligase-binding moieties is critical for inducing effective protein degradation. The rigidity of the cyclobutane scaffold makes it an excellent candidate for inclusion in PROTAC linkers. nih.gov A rigid linker can reduce the entropic penalty of forming the ternary complex (Target-PROTAC-E3 ligase), thereby improving degradation efficiency. nih.gov The this compound scaffold provides multiple attachment points and defined stereochemistry, allowing for precise control over the orientation of the two binding ligands, which is a key challenge in rational PROTAC design. nih.govexplorationpub.com

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic efforts towards this compound and its derivatives will increasingly be guided by the principles of green and sustainable chemistry. This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Flow chemistry is a particularly promising approach. rsc.org Conducting reactions in continuous flow reactors offers superior control over reaction parameters, enhances safety, and facilitates scalability. rsc.org For the synthesis of chiral amines, immobilized enzymes, such as transaminases, can be used in flow systems to produce enantiopure products under mild conditions, reducing the need for metal catalysts and simplifying purification. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Morpholinocyclobutan-1-amine to achieve high yield and purity?

- Methodology :

- Multi-step synthesis : Begin with cyclobutan-1-amine derivatives and introduce the morpholine moiety via nucleophilic substitution or reductive amination. Use triethylamine as a base to neutralize HCl byproducts in substitution reactions .

- Catalysts and solvents : Employ polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates. Catalytic Pd/C or Raney Ni can enhance reductive amination efficiency .

- Purification : Isolate the compound via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :